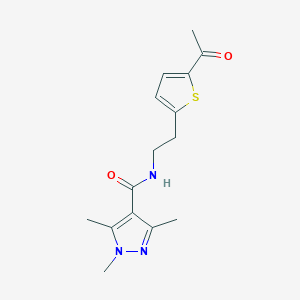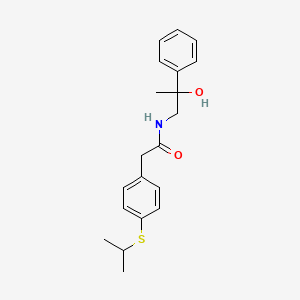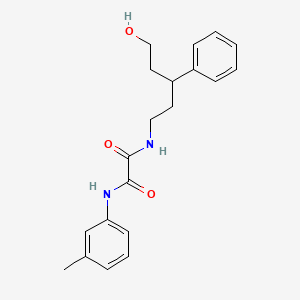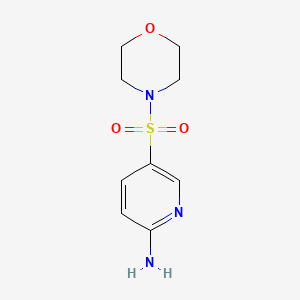
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of specific thiophene derivatives can be confirmed using techniques like FTIR, MS, and 1H-NMR .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electrophilic, nucleophilic, and radical reactions . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide:
Antimicrobial Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: has shown promising antimicrobial properties. Thiophene derivatives, in general, are known for their ability to inhibit the growth of various bacterial and fungal strains. This compound can be particularly effective against multi-drug resistant bacteria, making it a potential candidate for developing new antibiotics .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of the thiophene ring contributes to its ability to neutralize free radicals, thereby protecting cells from damage. This makes it a valuable compound in the development of treatments for conditions like cancer and neurodegenerative diseases .
Anticancer Potential
Research indicates that N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells highlights its potential as a chemotherapeutic agent. This compound could be further explored for its efficacy in treating various types of cancer .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines, it can reduce inflammation and associated pain. This makes it a potential candidate for developing new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
Preliminary studies suggest that N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may possess antiviral properties. Its mechanism of action involves interfering with viral replication, which could make it effective against a range of viral infections. Further research is needed to fully understand its antiviral potential and to develop it into a viable antiviral medication .
Anticorrosion Applications
Interestingly, this compound has been studied for its anticorrosion properties. It can be used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage. This application is particularly valuable in industries where metal preservation is crucial, such as in the construction and automotive sectors .
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of this compound also contribute to its neuroprotective effects. It has the potential to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing neuroprotective therapies .
Agricultural Applications
In the agricultural sector, N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be used as a pesticide or fungicide. Its antimicrobial properties can help protect crops from bacterial and fungal infections, thereby improving crop yield and quality. This application is particularly important for sustainable agriculture practices .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6H,7-8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJWZWNRPWRDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)
![(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide](/img/structure/B2508744.png)
![3'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2508745.png)



![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)